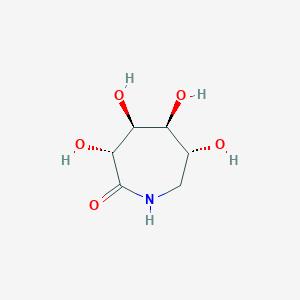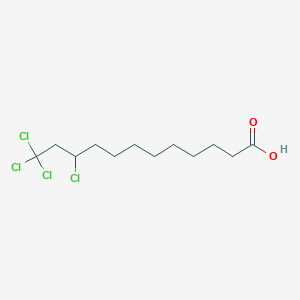
Dysprosium--nickel (1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium–nickel (1/5) is an intermetallic compound composed of one part dysprosium and five parts nickel. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while nickel is a transition metal known for its corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique magnetic and catalytic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dysprosium–nickel (1/5) can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing dysprosium and nickel powders in the desired stoichiometric ratio and heating the mixture at high temperatures (typically around 800-1000°C) in an inert atmosphere to prevent oxidation.
Electrochemical Co-Reduction: Dysprosium and nickel ions can be co-reduced in a molten salt medium, such as KCl-NaCl-CsCl eutectic, at elevated temperatures (around 823 K) using cyclic voltammetry and open circuit chronopotentiometry.
Industrial Production Methods
Industrial production of dysprosium–nickel (1/5) typically involves high-temperature vacuum induction melting, where dysprosium and nickel are melted together in a vacuum furnace to form the intermetallic compound. This method ensures high purity and homogeneity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dysprosium–nickel (1/5) undergoes various chemical reactions, including:
Oxidation: Dysprosium in the compound can react with oxygen to form dysprosium oxide (Dy₂O₃).
Reduction: Nickel in the compound can be reduced from its higher oxidation states to its metallic form.
Substitution: Dysprosium can be substituted by other rare earth elements in the compound, altering its properties.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Can be achieved using reducing agents such as hydrogen gas or electrochemical methods.
Substitution: Requires the presence of other rare earth elements and can be facilitated by high-temperature solid-state reactions.
Major Products
Oxidation: Formation of dysprosium oxide (Dy₂O₃) and nickel oxide (NiO).
Reduction: Metallic nickel and dysprosium.
Substitution: Formation of new intermetallic compounds with altered properties.
Scientific Research Applications
Dysprosium–nickel (1/5) has a wide range of scientific research applications, including:
Magnetic Materials: Due to its high magnetic susceptibility, it is used in the development of permanent magnets and magnetic refrigeration systems.
Catalysis: The compound’s catalytic properties make it useful in hydrogenation reactions and other catalytic processes.
Nuclear Reactors: Dysprosium’s high thermal neutron absorption cross-section makes the compound valuable in control rods for nuclear reactors.
Electronics: Used in the production of electronic components, such as sensors and actuators, due to its unique electrical properties.
Mechanism of Action
The mechanism by which dysprosium–nickel (1/5) exerts its effects is primarily through its magnetic and catalytic properties. Dysprosium’s high magnetic susceptibility enhances the compound’s magnetic properties, making it effective in applications requiring strong magnetic fields. Nickel’s catalytic properties facilitate various chemical reactions, making the compound useful in industrial catalysis. The combination of these properties results in a compound with unique functionalities that can be tailored for specific applications.
Comparison with Similar Compounds
Similar Compounds
Dysprosium–iron (1/5): Similar magnetic properties but different catalytic behavior due to the presence of iron.
Dysprosium–cobalt (1/5): Comparable magnetic properties but different oxidation and reduction behavior.
Nickel–lanthanum (1/5): Similar catalytic properties but different magnetic behavior due to the presence of lanthanum.
Uniqueness
Dysprosium–nickel (1/5) is unique due to the combination of dysprosium’s high magnetic susceptibility and nickel’s catalytic properties. This combination results in a compound with enhanced magnetic and catalytic functionalities, making it valuable in a wide range of applications, from magnetic materials to industrial catalysis.
Properties
CAS No. |
12159-32-9 |
|---|---|
Molecular Formula |
DyNi5 |
Molecular Weight |
455.97 g/mol |
IUPAC Name |
dysprosium;nickel |
InChI |
InChI=1S/Dy.5Ni |
InChI Key |
GEYTUDCWKWOJOR-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)

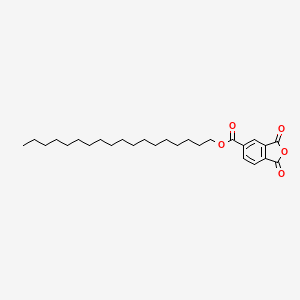
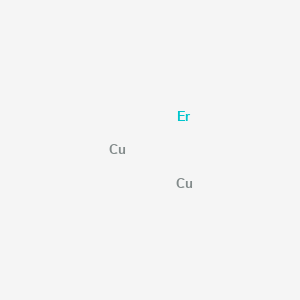
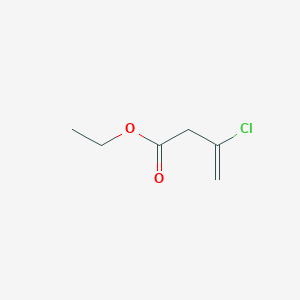

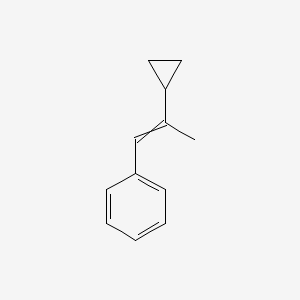
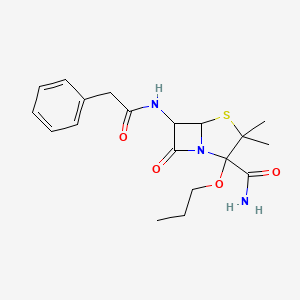
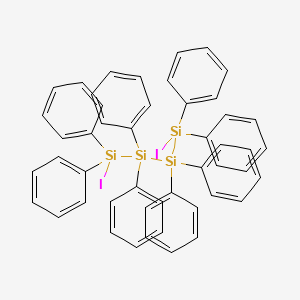
![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)

